Methyl 2-hydroxy-3-phenylbenzoate
Description
Historical Perspectives and Genesis of Research on Substituted Benzoate (B1203000) Esters
The study of benzoate esters is foundational to organic chemistry, with simple examples like methyl benzoate being used for over a century to understand esterification reactions, such as the Fischer-Speier esterification first detailed in 1895. mdpi.com These esters are not merely academic curiosities; they are crucial components in industries ranging from perfumes and food flavorings to pharmaceuticals and plastics. mdpi.comnih.gov The natural occurrence of related compounds, such as methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) in wintergreen oil, spurred early interest in their isolation, synthesis, and application. t3db.ca
Research evolved from these simple esters to more complex, substituted analogues as chemists sought to understand how adding different functional groups to the benzene (B151609) ring would alter a molecule's physical and chemical properties. This exploration has been particularly fruitful in several areas:
Medicinal Chemistry: The modification of benzoic acid and its esters is a common strategy in drug design. For instance, sodium benzoate is used to treat urea (B33335) cycle disorders, and other derivatives are explored for their potential in managing neurodegenerative diseases. wikipedia.org
Liquid Crystals: In the mid-20th century, the unique properties of certain organic molecules to form ordered, liquid phases were explored, leading to modern display technologies. Substituted phenyl benzoates were among the key classes of compounds investigated for these properties.
Reaction Kinetics: Substituted benzoates have served as model systems for studying how the electronic and steric properties of substituents influence reaction rates, particularly in hydrolysis reactions. nih.gov These studies have been instrumental in developing the quantitative understanding of organic reactivity.
The synthesis of a molecule like Methyl 2-hydroxy-3-phenylbenzoate is a logical continuation of this history, posing new questions about how the specific combination of hydroxy and bulky phenyl substituents influences its behavior compared to simpler, well-documented benzoate esters.
Structural Features and Chemical Classifications of this compound within Organic Chemistry
This compound is a multifaceted organic molecule that can be classified in several ways: it is a benzoate ester, a phenol (B47542) (an aryl alcohol), and, most distinctively, a substituted biphenyl (B1667301). Its systematic name is Methyl 2-hydroxy-[1,1'-biphenyl]-3-carboxylate. chemicalbook.com
The core of its structure is the biphenyl moiety, which consists of two phenyl rings connected by a single carbon-carbon bond. Unsubstituted biphenyl is not planar; steric hindrance between the ortho-hydrogens on the adjacent rings forces them to twist relative to each other, resulting in a dihedral angle of about 44° in the gas phase. unacademy.comutah.edu
The defining feature of this compound is the dense substitution pattern on one of its rings. The presence of two bulky groups (a hydroxyl group and a phenyl group) ortho to the pivotal C-C bond and to each other creates significant steric strain. This has several important structural implications:
Restricted Rotation and Atropisomerism: The steric hindrance caused by the ortho substituents dramatically increases the energy barrier for rotation around the single bond connecting the two phenyl rings. unacademy.comnih.govnih.gov When the substitution pattern prevents free rotation and the resulting conformers are non-superimposable mirror images, the molecule can exhibit a form of axial chirality known as atropisomerism. pharmaguideline.comslideshare.netyoutube.com The stable, isolable enantiomers are called atropisomers. libretexts.org Given its substitution, it is highly probable that this compound could be resolved into stable atropisomers.
Intramolecular Hydrogen Bonding: The molecule contains a hydroxyl group at the 2-position and a carbonyl group from the methyl ester at the 3-position. However, more significantly, the 2-hydroxyl group is ortho to the ester's carbonyl carbon, similar to the arrangement in methyl salicylate. This proximity allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. eurjchem.comrsc.orgresearchgate.net This internal hydrogen bond would be expected to hold the ester group in a planar conformation relative to its attached phenyl ring and influence the molecule's acidity, polarity, and spectroscopic properties. acs.orgnih.gov
The combination of these features—a sterically hindered biphenyl axis and intramolecular hydrogen bonding—makes this compound a structurally complex and intriguing molecule.
| Property | Value | Source |
|---|---|---|
| CAS Number | 4906-69-8 | chemicalbook.comechemi.com |
| Molecular Formula | C14H12O3 | chemicalbook.comhxchem.net |
| Molecular Weight | 228.24 g/mol | chemicalbook.comhxchem.net |
| Melting Point | 54-56 °C | chemicalbook.com |
| Boiling Point (Predicted) | 347.0 ± 30.0 °C | chemicalbook.com |
| Density (Predicted) | 1.194 ± 0.06 g/cm3 | chemicalbook.com |
| pKa (Predicted) | 9.78 ± 0.10 | chemicalbook.com |
Fundamental Research Questions and Objectives Pertaining to this compound
The absence of dedicated studies on this compound means that a host of fundamental questions regarding its chemistry remain unanswered. Research into this compound would likely pursue the following objectives:
Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce this compound? While general methods for esterification are well-known, the specific precursors and reaction conditions for this target need to be established and optimized. organic-chemistry.orggoogle.com Following synthesis, a complete characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure. nih.gov
Conformational Analysis: What is the precise three-dimensional structure of the molecule? A key objective would be to determine the torsional angle between the two phenyl rings and to quantify the energy barrier to rotation. This would confirm whether the molecule exhibits atropisomerism and if the individual enantiomers can be isolated. nih.govic.ac.uk
Spectroscopic and Physicochemical Properties: How does the unique substitution pattern influence its spectroscopic signatures? For example, how does the combination of the phenyl substituent and the intramolecular hydrogen bond affect the chemical shifts in NMR or the vibrational frequencies in IR spectroscopy? acs.org
Reactivity Studies: How does the significant steric bulk around the ester group affect its chemical reactivity? Studies on its hydrolysis rate, for instance, would provide valuable insight into the steric shielding of the carbonyl group.
Exploration of Potential Applications: Does this molecule possess useful properties? Drawing inspiration from related compounds, research could explore its potential as a chiral ligand in asymmetric synthesis, as a component in novel polymers or liquid crystals, or as a scaffold for developing new biologically active agents. mdpi.comacs.org
Overview of Current Research Landscape and Gaps in Understanding this compound
The broader fields related to this compound—namely the chemistry of benzoate esters and substituted biphenyls—are active areas of research. Current studies continue to develop novel synthetic methods, explore their use in catalysis, and design new functional materials and pharmaceuticals. mdpi.comacs.org For example, new catalysts for esterification are constantly being developed, and substituted biphenyls are of great interest for applications in electronics and as chiral ligands. unacademy.comorganic-chemistry.org
Despite this vibrant research landscape, a thorough review of scientific databases reveals a significant knowledge gap concerning this compound itself. While the compound is listed in chemical supplier catalogs and has a registered CAS number (4906-69-8), there is a distinct lack of peer-reviewed scientific articles detailing its synthesis, properties, or applications. chemicalbook.comhxchem.netchemicalbook.comechemi.com The available information is limited to basic predicted or measured properties like melting point and molecular weight. chemicalbook.com
This absence of dedicated research means that our understanding of this specific molecule is purely theoretical, extrapolated from knowledge of related but different compounds like methyl salicylate, other substituted benzoates, or various biphenyls. eurjchem.comgoogle.com There are no published studies on its actual three-dimensional structure, its potential for atropisomerism, its detailed spectroscopic data, or its reactivity.
This gap presents a clear opportunity for future research. The synthesis and thorough characterization of this compound would provide valuable data for chemists working in synthesis, stereochemistry, and materials science. Investigating its unique conformational properties, driven by the sterically demanding ortho-substituents, could offer new insights into the principles of molecular design and atropisomerism.
Properties
CAS No. |
4906-69-8 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-phenylbenzoate |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-9-5-8-11(13(12)15)10-6-3-2-4-7-10/h2-9,15H,1H3 |
InChI Key |
UWLIQOZMBHHQFI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Other CAS No. |
4906-69-8 |
Origin of Product |
United States |
Synthetic Methodologies and Routes for Methyl 2 Hydroxy 3 Phenylbenzoate
Retrosynthetic Analysis of Methyl 2-hydroxy-3-phenylbenzoate
Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking it down into simpler, commercially available starting materials. The primary disconnections are the ester bond and the phenyl-phenyl bond.
Ester Disconnection: The most straightforward disconnection is at the ester linkage. This C(acyl)-O bond cleavage points to 2-hydroxy-3-phenylbenzoic acid and methanol (B129727) as the immediate precursors. This suggests that a final esterification step could be a viable route to the target molecule.
Biphenyl (B1667301) C-C Bond Disconnection: The bond connecting the two phenyl rings is another key disconnection point. Breaking this bond reveals precursors based on a salicylic (B10762653) acid framework and a separate phenyl component. This leads to two principal synthetic strategies:
Phenylation of a Salicylate (B1505791): This approach involves starting with a suitably functionalized methyl salicylate derivative and introducing the phenyl group at the C-3 position. The precursor would be methyl 2-hydroxybenzoate (methyl salicylate) , and the challenge lies in the selective introduction of a phenyl group.
Cross-Coupling Strategy: A more modern and powerful approach involves disconnecting the biphenyl bond to two functionalized fragments suitable for a cross-coupling reaction. For instance, this leads to precursors like methyl 3-bromo-2-hydroxybenzoate and a phenyl-organometallic reagent (e.g., phenylboronic acid for a Suzuki coupling).
These retrosynthetic pathways map out the main challenges in the synthesis: the creation of the biphenyl core and the formation of the methyl ester.
Classical Synthetic Approaches to this compound
Classical methods in organic synthesis provide foundational routes to the precursors of this compound, focusing on well-established reaction types.
Esterification is a fundamental reaction for synthesizing the target molecule, typically from its corresponding carboxylic acid. iajpr.com
Fischer-Speier Esterification: This is the most common method, involving the reaction of a carboxylic acid (2-hydroxy-3-phenylbenzoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukuomustansiriyah.edu.iq The reaction is reversible, and to drive the equilibrium towards the product ester, an excess of the alcohol is often used, or water is removed as it forms. uomustansiriyah.edu.iq
Reaction Scheme: 2-hydroxy-3-phenylbenzoic acid + Methanol ⇌ (H⁺ catalyst) ⇌ this compound + Water
Methylation via Methyl Salicylate: An alternative approach uses methyl salicylate as a selective and inexpensive methylating agent for carboxylic acids. organic-chemistry.org This method avoids hazardous reagents like methyl iodide. The reaction proceeds in the presence of a base, such as potassium carbonate, where the intramolecular hydrogen bond in methyl salicylate plays a key role in facilitating the methyl transfer. organic-chemistry.org
Introducing the phenyl group onto the salicylic acid framework is a critical step. While modern cross-coupling reactions are now dominant, classical phenylation strategies have been explored.
Friedel-Crafts Phenylation: The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to aromatic rings. However, direct Friedel-Crafts phenylation (using, for example, benzene (B151609) and a Lewis acid) of methyl salicylate is generally not a practical or high-yielding method. It is prone to multiple side reactions and lacks regioselectivity, making it unsuitable for the controlled synthesis of a specific isomer like the 3-phenyl derivative.
The limitations of these classical phenylation methods underscore why modern cross-coupling techniques have become the standard for constructing the biphenyl core in molecules like this compound.
The characteristic 2-hydroxybenzoate (salicylate) structure is a key feature of the target molecule. Its synthesis relies on classic phenol (B47542) functionalization reactions.
Kolbe-Schmitt Reaction: This industrial process is fundamental to the synthesis of salicylic acid, a primary precursor to methyl salicylate. phytochemia.com In this reaction, sodium phenoxide (the sodium salt of phenol) is heated with carbon dioxide under pressure. The phenoxide is highly activating and directs the carboxylation primarily to the ortho position, yielding sodium salicylate, which is then acidified to produce salicylic acid. phytochemia.com This reaction establishes the required ortho-hydroxy-carboxy arrangement on the benzene ring.
Industrial Production of Salicylic Acid Core:
Phenol + NaOH → Sodium Phenoxide
Sodium Phenoxide + CO₂ (high T, P) → Sodium Salicylate
Sodium Salicylate + H₂SO₄ → Salicylic Acid phytochemia.com
This method is crucial for creating the foundational salicylate structure upon which further modifications, such as phenylation and esterification, can be performed.
The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org While it does not directly produce this compound, it is highly relevant for synthesizing structurally related hydroxyaryl ketones from phenolic ester precursors. aakash.ac.innih.gov
The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. wikipedia.org A widely accepted mechanism proceeds through the formation of an acylium carbocation, which then acts as an electrophile in a classic electrophilic aromatic substitution. wikipedia.org
Example with Phenyl Salicylate: The photo-Fries rearrangement of phenyl salicylate, a phenolic ester, has been studied in detail. daneshyari.comlookchem.com Upon UV irradiation, phenyl salicylate rearranges to form 2,2′-dihydroxybenzophenone (the ortho product) and 2,4′-dihydroxybenzophenone (the para product). daneshyari.com
The choice of reaction conditions, particularly temperature, can influence the ratio of the ortho and para products.
Table 1: Influence of Temperature on Fries Rearrangement Product Selectivity
| Temperature | Predominant Product | Type of Control |
| Low Temperature (<60°C) | para-hydroxyketone | Kinetic Control |
| High Temperature (>160°C) | ortho-hydroxyketone | Thermodynamic Control |
Data based on general findings for the Fries Rearrangement. pw.live
Modern and Advanced Synthetic Techniques for this compound
Modern synthetic chemistry offers highly efficient and selective methods for constructing the biphenyl core of the target molecule, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming C-C bonds between aromatic rings. nih.gov The synthesis of the biphenyl scaffold for this compound could be achieved by coupling a phenylboronic acid with a halogenated methyl salicylate derivative, such as methyl 3-bromo-2-hydroxybenzoate, in the presence of a palladium catalyst and a base. google.com
Reaction Scheme: Methyl 3-bromo-2-hydroxybenzoate + Phenylboronic Acid → (Pd catalyst, Base) → this compound
Other Cross-Coupling Reactions: Besides Suzuki coupling, other methods like the Negishi coupling (using an organozinc reagent) and Stille coupling (using an organotin reagent) can also be employed to form the biphenyl linkage, offering alternative routes depending on substrate compatibility and desired conditions. nih.gov
Direct C-H Functionalization: Advanced methods are being developed that involve the direct C-H activation and functionalization of aromatic rings. For instance, palladium-catalyzed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols has been demonstrated to produce 2,2'-biphenols. rsc.orgresearchgate.net While not a direct synthesis of the target molecule, this methodology represents the cutting edge of biphenyl synthesis, where a pre-existing biphenyl core can be further functionalized at a specific C-H bond, potentially offering future, more atom-economical routes.
Table 2: Comparison of Modern Synthetic Methods for Biphenyl Formation
| Reaction Name | Phenyl Reagent | Aryl Halide/Triflate | Catalyst System |
| Suzuki-Miyaura | Phenylboronic acid | -Br, -I, -OTf | Pd complex + Base |
| Negishi | Phenylzinc chloride | -Br, -I, -OTf | Pd or Ni complex |
| Stille | Phenyltributyltin | -Br, -I, -OTf | Pd complex |
Catalytic Strategies (e.g., Transition Metal-Mediated Couplings) for this compound Synthesis
Transition metal-mediated cross-coupling reactions are a cornerstone for the formation of the C-C bond that defines the biphenyl scaffold of this compound. The Suzuki coupling reaction is a prominent example, which would involve the reaction of a phenylboronic acid derivative with a suitably substituted methyl benzoate (B1203000). A plausible route would be the coupling of 2-hydroxy-3-bromobenzoate with phenylboronic acid, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base.
Another powerful catalytic method is the Negishi coupling, which utilizes an organozinc reagent. In this case, a phenylzinc reagent could be coupled with a halogenated methyl hydroxybenzoate. These catalytic strategies offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules like this compound.
While direct synthesis of this compound is not extensively detailed in the provided results, a related compound, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, was synthesized using a magnesium bromide-mediated reaction. nih.govresearchgate.netmdpi.com This suggests that metal-mediated reactions are indeed applicable for creating precursors or analogues. nih.govresearchgate.netmdpi.com
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govwordpress.com For the synthesis of this compound, these principles can be applied in several ways:
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov Catalytic coupling reactions generally have high atom economy compared to stoichiometric methods.
Use of Safer Solvents : Replacing hazardous solvents like dichloromethane (B109758) and benzene with greener alternatives such as acetonitrile (B52724) or water, where possible. scielo.brchemrxiv.org Research on the synthesis of related compounds has shown that acetonitrile can be a more environmentally friendly solvent choice. scielo.brchemrxiv.org
Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. nih.gov The synthesis of a related diketone was achieved under mild, room temperature conditions. mdpi.com
Catalysis : Employing catalytic reagents over stoichiometric ones to reduce waste. nih.gov Transition metal catalysts, used in small amounts, are a prime example.
Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources instead of petroleum-based feedstocks. nih.govgreenchemistry-toolkit.org
A study on the nitration of methyl 3-methylbenzoate (B1238549) highlights an environmentally friendly process using a mixture of nitric acid and acetic anhydride (B1165640), which offers high selectivity and easier reaction control. researchgate.net Such approaches could be adapted for the synthesis of precursors to this compound.
Flow Chemistry and Continuous Processing in this compound Production
Flow chemistry offers significant advantages for the production of fine chemicals, including improved safety, scalability, and product purity. europa.eu In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and mixing. europa.eu This methodology is particularly beneficial for highly exothermic or hazardous reactions, which can be managed more safely in the small, well-controlled environment of a flow reactor. europa.eu
While specific applications of flow chemistry for this compound are not detailed, the synthesis of related compounds like methyl 2-(chlorosulfonyl)benzoate has been successfully demonstrated using continuous-flow diazotization, highlighting the potential of this technology to inhibit side reactions and increase efficiency. researchgate.net
Stereoselective Synthesis of Chiral Analogues or Precursors to this compound
The synthesis of chiral analogues of this compound would require stereoselective methods to control the three-dimensional arrangement of atoms. This is particularly relevant if the target molecule is intended for biological applications where stereochemistry is crucial.
One approach could involve the use of chiral catalysts in transition metal-mediated coupling reactions. These catalysts can induce asymmetry in the product, leading to the preferential formation of one enantiomer over the other. Another strategy would be to start with a chiral precursor that already contains the desired stereocenter.
Research on the synthesis of dihydrobenzofuran neolignans, which share some structural similarities with biphenyls, has involved the oxidative coupling of phenylpropanoids. scielo.brchemrxiv.org While this specific reaction produces a racemic mixture, it points towards the types of transformations where chiral control could be implemented.
Furthermore, studies on the synthesis of 3a-hydroxypyrrolo[2,3-b]indoline dipeptide methyl esters demonstrate the separation of diastereomers, which is a common practice in stereoselective synthesis. nih.gov This highlights the importance of chromatographic techniques in isolating the desired stereoisomer.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would need to be systematically investigated.
A study on the synthesis of a related compound, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, reported a yield of 54% after purification. nih.gov The reaction was carried out in dichloromethane at 293 K for 34 hours. nih.gov In another synthesis of a similar diketone, the yield was only 10% due to the formation of a symmetrical side product. mdpi.com This underscores the importance of optimizing conditions to minimize side reactions.
The optimization process often involves screening different catalysts, solvents, bases, temperatures, and reaction times. For example, in the synthesis of dihydrobenzofuran neolignans, different silver(I) oxidants were tested, with silver(I) oxide proving to be the most efficient. scielo.brchemrxiv.org The solvent was also optimized, with acetonitrile providing the best balance between conversion and selectivity. scielo.brchemrxiv.org
The following table summarizes key parameters that are typically optimized in related synthetic procedures:
| Parameter | Variation | Rationale |
| Catalyst | Different palladium or other transition metal complexes | To find the most active and selective catalyst for the specific coupling reaction. |
| Solvent | A range of polar and non-polar solvents (e.g., toluene, THF, DMF, acetonitrile) | To improve solubility of reactants and influence reaction kinetics and selectivity. scielo.brchemrxiv.org |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine) | To facilitate the catalytic cycle, particularly in coupling reactions. researchgate.net |
| Temperature | From room temperature to reflux | To find the optimal temperature for reaction rate without promoting decomposition or side reactions. researchgate.net |
| Reaction Time | From a few hours to overnight | To ensure complete conversion of starting materials. scielo.brchemrxiv.org |
| Reactant Stoichiometry | Varying the ratio of coupling partners | To maximize the conversion of the more valuable reactant. chemrxiv.org |
By systematically varying these parameters, an optimal set of conditions can be established to achieve a high-yielding and efficient synthesis of this compound.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Hydroxy 3 Phenylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of Methyl 2-hydroxy-3-phenylbenzoate
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of this compound, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants for this compound
The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aromatic protons of the salicylate (B1505791) and phenyl rings, as well as the methyl ester and hydroxyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl, ester, and phenyl substituents. The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, a characteristic feature often indicative of its involvement in hydrogen bonding. The protons on the salicylate ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons, with the coupling constants (J values) providing valuable information about their relative positions. The protons of the phenyl group will also present a complex multiplet in the aromatic region. The methyl ester protons will appear as a sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| OH | > 10 | singlet (broad) | - |
| Ar-H (Salicylate) | 6.8 - 8.0 | multiplet | - |
| Ar-H (Phenyl) | 7.2 - 7.6 | multiplet | - |
| OCH₃ | ~3.9 | singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Spectral Interpretations of this compound
The ¹³C NMR spectrum of this compound will provide a count of the unique carbon environments within the molecule. The spectrum is expected to show signals for the carbonyl carbon of the ester group at a significantly downfield chemical shift (typically in the range of 165-175 ppm). The aromatic carbons will resonate in the region of 110-160 ppm, with their specific shifts influenced by the attached functional groups. The carbon of the methyl ester will appear at a characteristic upfield position (around 50-55 ppm).
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons will be absent. This information is instrumental in assigning the various carbon signals in the complex aromatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |
| C=O | 165 - 175 | - |
| Ar-C (quaternary) | 110 - 160 | - |
| Ar-CH | 110 - 160 | + |
| OCH₃ | 50 - 55 | + |
Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY) for Elucidating Connectivity and Conformation of this compound
Two-dimensional (2D) NMR experiments are powerful techniques for establishing the complete structural framework and stereochemistry of this compound.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum will reveal scalar couplings between protons, typically over two to three bonds. This is invaluable for identifying adjacent protons within the aromatic rings and confirming the connectivity of the spin systems.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the methyl ester group to the salicylate ring and the phenyl group to its position on the salicylate backbone.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is crucial for determining the preferred conformation of the molecule, especially the relative orientation of the phenyl ring with respect to the salicylate plane.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. docbrown.info These techniques are particularly sensitive to the presence of specific functional groups and the nature of chemical bonds, including hydrogen bonding. docbrown.info
Analysis of Characteristic Vibrational Modes in this compound
The IR and Raman spectra of this compound will exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule.
O-H Stretching: A broad and intense absorption band is expected in the region of 3100-3500 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group involved in intramolecular hydrogen bonding. docbrown.info
C-H Stretching: Aromatic C-H stretching vibrations will appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. docbrown.info
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the ester is expected in the range of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and hydrogen bonding. docbrown.info
C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester and phenol (B47542) groups will result in strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic OH | O-H stretch (H-bonded) | 3100 - 3500 | Strong, Broad |
| Aromatic CH | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic CH (OCH₃) | C-H stretch | 2850 - 2960 | Medium |
| Ester C=O | C=O stretch | 1650 - 1700 | Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Strong |
| Ester/Phenol C-O | C-O stretch | 1000 - 1300 | Strong |
Intramolecular Hydrogen Bonding Interactions in this compound as Probed by IR Spectroscopy
A key structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester group. This interaction significantly influences the molecule's properties and is readily observable in the IR spectrum. The hydrogen bond causes a notable red-shift (a shift to lower frequency) and broadening of the O-H stretching vibration compared to a free hydroxyl group. This is a direct consequence of the weakening of the O-H bond due to its interaction with the carbonyl oxygen. The position and shape of the C=O stretching band may also be affected, often showing a slight red-shift as the carbonyl oxygen's electron density is drawn towards the hydroxyl proton.
Mass Spectrometry (MS) for this compound
Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio of ions, providing critical information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound
High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning the precise elemental composition of a molecule. For derivatives of this compound, such as methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate, HRMS has been employed to confirm the molecular formula. mdpi.com In these experiments, the dominant molecular ion peak observed corresponds to the protonated molecule [M+H]⁺. mdpi.com This accurate mass measurement is a crucial step in the unambiguous identification of the synthesized compound.
Fragmentation Pathways and Mechanistic Insights from Electron Ionization and Electrospray Ionization MS of this compound
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods in mass spectrometry, each providing unique fragmentation patterns that offer insights into the molecule's structure.
Electron Ionization (EI-MS):
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and subsequent fragmentation. The fragmentation of aromatic esters like this compound often involves characteristic losses of small molecules or radicals. For a related compound, methyl 2-hydroxybenzoate (methyl salicylate), the initial ionization forms the molecular ion at m/z 152. docbrown.info Subsequent fragmentation can involve the loss of a methoxy (B1213986) radical (•OCH₃) to form an ion at m/z 121, or the loss of methanol (B129727) (CH₃OH) to yield an ion at m/z 120, which is often the base peak. docbrown.info For halogenated analogs, such as ethyl 3-(2-chlorophenyl)-propenoate, a notable fragmentation pathway is the loss of the ortho-substituted halogen. nih.gov
Electrospray Ionization (ESI-MS):
ESI is a softer ionization technique that typically produces protonated molecules [M+H]⁺ with less fragmentation compared to EI. nih.gov The fragmentation of these even-electron ions, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), generally follows predictable pathways. nih.govrsc.org Common fragmentation reactions include the neutral loss of small molecules. nih.gov For complex molecules, ESI-MS/MS is a powerful tool for structural elucidation by piecing together the information from various fragment ions. rsc.orgnih.gov The fragmentation of even-electron ions is governed by rules that favor the formation of other even-electron ions and the elimination of neutral molecules. nih.gov
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a derivative, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, reveals that the molecule exists in the enol tautomeric form in the solid state. nih.govresearchgate.net This is confirmed by the presence of an intramolecular hydrogen bond between the enolic hydroxyl group and the keto group. nih.govresearchgate.net The analysis of the crystal structure of this and similar compounds often involves the use of software like SHELXS and OLEX2 for structure solution and refinement. scielo.org.za
Crystal Packing and Intermolecular Interactions (e.g., C-H⋯O Hydrogen Bonds) in this compound Crystals
The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. In the crystals of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, the molecules are assembled through a combination of C—H⋯π, π–π, and weak C(aryl)—H⋯O interactions. nih.govresearchgate.netdoaj.org These interactions lead to a dense packing of the molecules in the crystal lattice. nih.govresearchgate.netdoaj.org
The presence of weak intermolecular C—H⋯O hydrogen bonds is a common feature in the crystal structures of related benzoate (B1203000) derivatives, such as methyl 2-hydroxy-3-nitrobenzoate. nih.govresearchgate.net These interactions, although weaker than conventional hydrogen bonds, play a significant role in stabilizing the crystal structure. For instance, in methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, a C⋯O distance of 3.0837 (12) Å has been observed for a C—H⋯O interaction. nih.gov
Table 1: Crystallographic Data for a Derivative, Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate nih.gov
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄O₄ |
| Crystal System | Not specified |
| O3⋯O4 distance (intramolecular H-bond) | 2.4358 (10) Å |
| C⋯O distance (intermolecular C—H⋯O) | 3.0837 (12) Å |
| C—H⋯π range | 2.740 (15)–2.758 (15) Å |
| π–π contacts range | 3.422 (14)–3.531 (15) Å |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
The electronic spectrum of a molecule is characterized by the wavelengths of maximum absorbance (λmax). For organic molecules with conjugated π systems, the most common electronic transitions are π → π* and n → π*. libretexts.org The presence of chromophores, which are light-absorbing groups, in a molecule gives rise to its UV-Vis spectrum. libretexts.org
For methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, a derivative of the title compound, the UV-Vis spectrum in dichloromethane (B109758) shows a maximum absorption (λmax) at 344 nm, with a molar extinction coefficient (εmax) of 32000 cm⁻¹ M⁻¹. nih.gov This strong absorption is characteristic of an extended conjugated system. The introduction of auxochromes, such as hydroxyl (-OH) or amino (-NH₂) groups, can shift the absorption maximum to longer wavelengths (a bathochromic or red shift). shivajicollege.ac.in
Table 2: UV-Vis Absorption Data for a Derivative, Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate nih.gov
| Solvent | λmax (nm) | εmax (cm⁻¹ M⁻¹) |
| Dichloromethane | 344 | 32000 |
Reactivity, Reaction Mechanisms, and Derivatization of Methyl 2 Hydroxy 3 Phenylbenzoate
Hydrolysis and Transesterification Reactions of Methyl 2-hydroxy-3-phenylbenzoate
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as aqueous sodium hydroxide (B78521), the ester undergoes saponification to yield the corresponding carboxylate salt. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion (⁻OCH₃) is eliminated, and the carbonyl group is reformed. The resulting carboxylic acid is immediately deprotonated by the base to form the sodium 2-hydroxy-3-phenylbenzoate salt. miracosta.edu Acidification of the reaction mixture in a final step protonates the carboxylate and the phenoxide to yield 2-hydroxy-3-phenylbenzoic acid. libretexts.orgchemspider.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Following a series of proton transfers, methanol (B129727) is eliminated as the leaving group, regenerating the acid catalyst and forming 2-hydroxy-3-phenylbenzoic acid. miracosta.edu This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a large excess of ethanol (B145695) would lead to the formation of Ethyl 2-hydroxy-3-phenylbenzoate. The reaction mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. uomustansiriyah.edu.iq Additionally, transesterification can be catalyzed by enzymes, as discussed in section 4.7. Studies on similar compounds, like methylparaben, have shown that transesterification can occur with polyols such as xylitol (B92547) in aqueous solutions, with the reaction rate being highest in alkaline conditions (pH 10-11). nih.gov
Table 1: Summary of Hydrolysis Conditions for Methyl Esters
| Reaction Type | Reagents & Conditions | Products | Mechanism |
|---|
Electrophilic Aromatic Substitution Reactions on the Phenyl and Benzoate (B1203000) Rings of this compound
The molecule possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The site of substitution is determined by the directing effects of the existing substituents.
Reactivity of the Benzoate Ring: The benzoate ring is substituted with a hydroxyl group (-OH) at C2, a phenyl group (-C₆H₅) at C3, and a methoxycarbonyl group (-COOCH₃) at C1.
-OH group: A powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). unizin.org
-COOCH₃ group: A deactivating group that directs incoming electrophiles to the meta position (C3 and C5). aiinmr.com
-C₆H₅ group: A weakly activating group that directs to its ortho and para positions.
A relevant analogue is the nitration of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). Traditional methods use a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, milder reagents like ferric nitrate (B79036) [Fe(NO₃)₃] have been shown to be effective, yielding predominantly the 5-nitro product with high regioselectivity. asianpubs.orgciac.jl.cn This suggests that nitration of this compound would likely yield Methyl 2-hydroxy-5-nitro-3-phenylbenzoate.
Reactivity of the Phenyl Ring: The phenyl group at the C3 position is substituted by the benzoate ring system. It is considered a weakly activating group and will direct incoming electrophiles to its own ortho (C2' and C6') and para (C4') positions. Substitution on this ring would require forcing conditions, as the more activated benzoate ring is the preferred site of reaction.
Table 2: Directing Effects of Substituents on the Benzoate Ring
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -OH | C2 | Electron-Donating (Resonance) | Activating | ortho, para |
| -COOCH₃ | C1 | Electron-Withdrawing (Inductive & Resonance) | Deactivating | meta |
| -C₆H₅ | C3 | Electron-Donating (Resonance) | Weakly Activating | ortho, para |
Nucleophilic Attack and Addition Reactions Involving the Ester Carbonyl of this compound
The carbonyl carbon of the methyl ester group is electrophilic and is a key site for nucleophilic attack. libretexts.org While reactions with weak nucleophiles like water and alcohols lead to substitution (as seen in Section 4.1), strong, irreversible nucleophiles lead to addition products.
A prime example is the reaction with organometallic reagents, such as Grignard reagents (R-MgBr). The reaction proceeds through a double addition mechanism. masterorganicchemistry.com
Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group to form a ketone. quizlet.com
Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester. It immediately reacts with a second equivalent of the Grignard reagent in a standard nucleophilic addition reaction. masterorganicchemistry.com
Protonation: An acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. masterorganicchemistry.com
For example, reacting this compound with excess methylmagnesium bromide followed by an acid workup would produce 2-(1-hydroxy-1-methylethyl)-6-phenylphenol.
Reductions and Oxidations of Functional Groups within this compound
Reduction Reactions: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. byjus.comlibretexts.orglibretexts.org The reaction with LiAlH₄ converts the methyl ester into a hydroxymethyl group. orgosolver.com The process involves the delivery of two hydride ions. The first results in a nucleophilic acyl substitution that forms an intermediate aldehyde, which is immediately reduced further by a second hydride in a nucleophilic addition. The final product after acidic workup would be (2-hydroxy-3-phenylphenyl)methanol. The aromatic rings are stable under these conditions and are not reduced.
Oxidation Reactions: The molecule contains functional groups susceptible to oxidation, primarily the phenolic hydroxyl group and the biphenyl (B1667301) system.
Phenolic Oxidation: Phenols can be oxidized to quinones. libretexts.org Strong oxidizing agents like chromic acid could potentially oxidize the phenolic ring.
Biphenyl Oxidation: The biphenyl structure itself can undergo oxidative coupling reactions. The oxidation of phenols can sometimes lead to the formation of diphenols through the coupling of resonance-stabilized phenoxyl radicals. acs.org The oxidation of hydroxylated biphenyls is complex and can be influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding, which can affect antioxidant reactivity. nih.gov
Synthesis of Derivatives via Modification of the Hydroxyl, Phenyl, or Ester Moieties of this compound
The multiple functional groups on this compound allow for the synthesis of a wide array of derivatives.
Modification of the Hydroxyl Group:
Etherification: The phenolic hydroxyl group can be converted into an ether. For example, using the Williamson ether synthesis (e.g., reaction with an alkyl halide like methyl iodide in the presence of a base like potassium carbonate) would yield the corresponding methoxy (B1213986) derivative (Methyl 2-methoxy-3-phenylbenzoate). A one-step procedure using methyl iodide and NaOH in a polar aprotic solvent can simultaneously methylate both hydroxyl and carboxylic acid groups. nih.gov
Esterification: The hydroxyl group can be acylated to form a second ester group. youtube.com Reaction with an acyl chloride or anhydride (B1165640), such as acetic anhydride in the presence of a base or acid catalyst, would produce Methyl 2-(acetyloxy)-3-phenylbenzoate. miracosta.edu
Modification of the Ester Moiety:
Hydrolysis and Amide Formation: As detailed in Section 4.1, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted to a more reactive acid chloride (e.g., using thionyl chloride, SOCl₂), which can subsequently be reacted with ammonia (B1221849) or an amine to form an amide.
Reduction: As described in Section 4.4, reduction with LiAlH₄ yields the primary alcohol derivative, (2-hydroxy-3-phenylphenyl)methanol. byjus.com
Grignard Reaction: As covered in Section 4.3, reaction with Grignard reagents provides access to various tertiary alcohols. masterorganicchemistry.com
Modification of the Aromatic Rings:
As discussed in Section 4.2, electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) can introduce new substituents onto the aromatic rings, primarily at the C5 position of the benzoate ring. masterorganicchemistry.comasianpubs.org
Table 3: Examples of Derivative Synthesis from this compound
| Moiety Modified | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Hydroxyl | Etherification | CH₃I, K₂CO₃ | Methoxy derivative |
| Hydroxyl | Esterification | Acetic Anhydride, Catalyst | Acetoxy derivative |
| Ester | Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic acid |
Mechanistic Investigations of this compound Transformations
The transformations of this compound are understood through well-established reaction mechanisms.
Nucleophilic Acyl Substitution Mechanism: The hydrolysis, transesterification, and initial stage of the Grignard reaction all proceed via the nucleophilic acyl substitution mechanism. masterorganicchemistry.com This is a two-step process:
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the leaving group (methoxide, ⁻OCH₃). masterorganicchemistry.com
In base-catalyzed hydrolysis, the nucleophile is OH⁻. In acid-catalyzed hydrolysis, the carbonyl is first protonated to make it a better electrophile for attack by the weaker nucleophile, H₂O. miracosta.edu
Electrophilic Aromatic Substitution Mechanism: Reactions such as nitration follow the general mechanism for EAS.
Formation of the Electrophile: A strong electrophile is generated (e.g., the nitronium ion, NO₂⁺, from HNO₃ and H₂SO₄). aiinmr.com
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. aiinmr.com
For substrates like methyl salicylate, an alternative coordination-mediated radical nitration mechanism has been proposed when using ferric nitrate. asianpubs.org In this process, coordination between the iron center and the substrate facilitates the formation of a nitro radical (•NO₂), which is the active nitrating species. researchgate.net
The presence of the intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the ester likely imparts conformational rigidity, which can influence the regioselectivity and rate of these transformations.
Enzymatic Transformations of this compound (e.g., Esterase Activity)
Enzymes, particularly lipases and esterases, offer a green and highly selective alternative for catalyzing reactions involving this compound.
Enzymatic Hydrolysis: Esterases can catalyze the hydrolysis of the methyl ester to salicylic (B10762653) acid. For example, a family of methyl esterases has been identified in tomato fruit that is responsible for the demethylation of methyl salicylate to form salicylic acid. oup.comnih.gov This biological hydrolysis is a key step in the regulation of salicylate derivatives in plants. researchgate.net
Enzymatic Transesterification: Lipases are widely used for transesterification reactions under mild, solvent-free conditions. Immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is a particularly robust and versatile biocatalyst for this purpose. rsc.orgresearchgate.netrsc.org Research has shown that Novozym 435 demonstrates high activity for the transesterification of various methyl (hydroxy)benzoates with long-chain alcohols. researchgate.net The activity for methyl 2-hydroxybenzoate is notable, suggesting that this compound would also be a suitable substrate for lipase-catalyzed synthesis of novel, more lipophilic esters. mdpi.com This enzymatic approach often shows higher efficiency and yields for transesterification compared to direct esterification. researchgate.net
Computational and Theoretical Studies of Methyl 2 Hydroxy 3 Phenylbenzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity of Methyl 2-hydroxy-3-phenylbenzoate
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of organic molecules. For a compound like this compound, these calculations would reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
Density Functional Theory (DFT) Studies on Conformational Analysis and Spectroscopic Property Prediction of this compound
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecules. It is particularly effective for conformational analysis and predicting spectroscopic properties.
Conformational Analysis: For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, would be employed to determine the most stable three-dimensional structure. biointerfaceresearch.com A study on phenyl benzoate (B1203000) revealed that rotations around the C(=O)-O and C(=O)-C bonds are significant in determining the molecule's conformation. blogspot.com Similarly, for this compound, the dihedral angles between the phenyl ring, the benzoate ring, and the plane of the ester group would be key parameters. An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester is highly probable, which would significantly stabilize a planar conformation, similar to what is observed in methyl salicylate (B1505791). virtualchemistry.orgresearchgate.net
Spectroscopic Properties: DFT calculations are also used to predict vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands. biointerfaceresearch.com For example, in a study of 2-amino-5-bromo-benzoic acid methyl ester, DFT was used to calculate vibrational wavenumbers. nih.gov The predicted UV-Vis spectrum would provide information about the electronic transitions within the molecule, which are influenced by the conjugated π-systems of the aromatic rings. biointerfaceresearch.com
Molecular Dynamics Simulations for this compound Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not readily found, the methodology is applicable to understand its behavior in various environments, such as in solution or in a biological system.
MD simulations could provide insights into:
Solvation: How the molecule interacts with solvent molecules and the structure of its solvation shell.
Conformational Dynamics: The flexibility of the molecule and the transitions between different conformational states. nih.gov
Interactions with other molecules: How it might bind to a receptor or interact with other solutes. Studies on substituted benzoate anions have used simulations to understand their dynamics in different phases. researchgate.netnih.gov
For a system containing this compound, an MD simulation would start with an initial configuration of the molecule and the surrounding environment. The forces between atoms would be calculated using a force field, and Newton's equations of motion would be solved to predict the trajectory of each atom over time.
Elucidation of Reaction Mechanisms and Transition States Involving this compound via Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as ester hydrolysis or electrophilic aromatic substitution, computational studies can map out the potential energy surface of the reaction.
For example, the mechanism of the aminolysis of methyl benzoate has been studied computationally, identifying transition state structures and energies for different pathways. acs.org Similarly, the mechanism for the synthesis of methyl benzoate via Fischer esterification has been detailed. tcu.eduyoutube.com A computational study on a reaction involving a different butanoate derivative also highlights the use of DFT to explore reaction pathways. nih.gov These studies help in understanding the feasibility of a reaction, predicting reaction rates, and explaining observed regioselectivity and stereoselectivity. For this compound, the presence of the hydroxyl and phenyl groups would significantly influence the reactivity and the preferred reaction pathways compared to unsubstituted methyl benzoate.
Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound and Related Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy and distribution of these orbitals can be calculated using quantum chemical methods.
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring system, particularly influenced by the electron-donating hydroxyl group. The LUMO would be expected to be distributed over the electron-withdrawing ester group and the aromatic rings.
The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov DFT calculations are commonly used to determine these orbital energies and the resulting gap. nih.gov Analysis of the HOMO and LUMO can predict sites for electrophilic and nucleophilic attack. For instance, the regions of the molecule where the HOMO is largest are likely to be attacked by electrophiles, while regions with a large LUMO coefficient are susceptible to nucleophilic attack.
| Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Phenyl and benzoate rings, with significant contribution from the hydroxyl group. | Susceptible to electrophilic attack on the aromatic rings. |
| LUMO | Primarily on the methyl ester group and delocalized over the aromatic system. | Susceptible to nucleophilic attack at the carbonyl carbon. |
| HOMO-LUMO Gap | Expected to be moderate, indicating reasonable stability but capable of undergoing various chemical reactions. | Influences the electronic absorption spectrum and overall reactivity. |
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity and Properties of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. While no specific QSAR studies on this compound were found, research on related salicylic (B10762653) acid derivatives demonstrates the approach. fip.orgfip.org
A QSAR study on analogues of this compound would involve:
Synthesizing or computationally generating a series of analogues with variations in substituents on the phenyl and benzoate rings.
Calculating a set of molecular descriptors for each analogue. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters.
Measuring the activity or property of interest experimentally (e.g., enzyme inhibition, reaction rate).
Developing a mathematical model that relates the descriptors to the activity using statistical methods like multiple linear regression.
For example, a QSAR study on acyl salicylic acid derivatives as COX-1 inhibitors identified hydrophobicity (LogP) and total molecular energy as important descriptors for their activity. fip.org Such models can then be used to predict the activity of new, unsynthesized analogues and to guide the design of molecules with desired properties.
Applications of Methyl 2 Hydroxy 3 Phenylbenzoate in Chemical Synthesis and Materials Science
Methyl 2-hydroxy-3-phenylbenzoate as a Key Intermediate or Building Block in Organic Synthesis
This compound is a valuable intermediate in the creation of a wide array of organic compounds. fishersci.ca Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for selective reactions at either site, making it a versatile building block for more complex molecules.
One of the primary applications of this compound is in the synthesis of substituted benzophenones, xanthones, and other biologically active heterocyclic compounds. For instance, it can be a precursor for the synthesis of polyhydroxylated 2-phenylbenzothiazoles, which have shown potential as cytotoxic agents against various tumor cell lines. nih.gov The synthesis of these complex structures often involves the modification of the hydroxyl and ester functionalities of the this compound backbone.
Furthermore, this compound and its derivatives are utilized in the preparation of novel bioactive molecules. For example, it can be a starting material for synthesizing new phenyl benzoate (B1203000) compounds that exhibit antioxidant and enzyme-inhibiting activities. bjmu.edu.cn The ability to introduce various substituents onto the phenyl rings allows for the fine-tuning of the biological properties of the resulting molecules.
The following table summarizes some of the key transformations and resulting compounds derived from this compound and related structures:
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | Demethylation, cyclization with thiobenzanilides | Polyhydroxylated 2-phenylbenzothiazoles | Cytotoxic agents nih.gov |
| Phenyl benzoate derivatives | Various synthetic steps | Novel phenyl benzoate compounds | Antioxidants, enzyme inhibitors bjmu.edu.cn |
| Methyl salicylate (B1505791) | Nitration (e.g., with Fe(NO3)3·9H2O) | Methyl 2-hydroxy-3-nitrobenzoate | Intermediate for functional materials and drugs researchgate.netnih.gov |
| Phenols | Ortho-formylation | Salicylaldehydes | Intermediates for heterocyclic compounds and ligands orgsyn.org |
These examples highlight the importance of this compound and its analogues as foundational molecules in the field of organic synthesis, enabling the construction of a diverse range of functional and biologically relevant compounds.
Role of this compound in Ligand Design and Coordination Chemistry
The structural features of this compound make it and its derivatives attractive candidates for ligand design in coordination chemistry. The presence of both a "hard" oxygen donor (from the hydroxyl group) and potentially "softer" coordination sites through the aromatic rings allows for the formation of stable complexes with a variety of metal ions.
Derivatives of this compound can be modified to create multidentate ligands. For example, the introduction of additional functional groups, such as nitrogen-containing heterocycles, can lead to ligands capable of forming well-defined coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have applications in areas such as catalysis, gas storage, and sensing.
The design of ligands often focuses on creating specific coordination environments around a metal center to influence its catalytic activity or photophysical properties. For instance, β-diketones derived from related structures are used to construct highly emissive metal complexes for applications in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The ability to tune the electronic properties of the ligand by modifying the substituents on the phenyl rings is crucial in optimizing the performance of these materials.
The following table provides examples of how related structures are used in ligand design:
| Ligand Type | Metal Ion | Application of Complex |
| N-Heterocyclic Carbenes (NHCs) | Various | Catalysis, organocatalysis, materials science uni-wuerzburg.de |
| β-Diketones | Lanthanides, Iridium(III) | Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells mdpi.comnih.gov |
| Bis-imidazolium with carboxylates | Zinc(II), Copper(II) | Coordination polymers with luminescent properties mdpi.com |
The versatility of the this compound scaffold provides a platform for the rational design of ligands with tailored properties for specific applications in coordination chemistry and materials science.
Integration of this compound into Polymer Chemistry and Advanced Materials
This compound and its derivatives can be incorporated into polymers to create advanced materials with specific functionalities. The hydroxyl and ester groups provide reactive sites for polymerization or for grafting onto existing polymer chains.
As a monomer, a derivative of this compound containing a polymerizable group can be used in the synthesis of functional polymers. For example, if modified to include a vinyl or acrylic group, it could be copolymerized with other monomers to introduce specific properties such as UV absorption or thermal stability to the resulting polymer.
As an additive, compounds with structures related to this compound, such as phenyl-4-(2H-benzotriazol-2-yl)-benzoate, are used as light stabilizers in polymers. bjmu.edu.cn These additives protect the polymer from degradation caused by exposure to ultraviolet radiation.
Furthermore, this compound can serve as a precursor to functional polymers. For instance, the hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters, leading to biodegradable polyesters with a phenylbenzoate end-group that can influence the polymer's properties. Similarly, bipyridine ligands derived from related methyl-substituted pyridines have been used as initiators in controlled polymerization reactions. orgsyn.org
Photochemical Properties and Applications of this compound
The photochemical properties of this compound and its derivatives are of interest for various applications. The biphenyl (B1667301) core and the presence of a hydroxyl group suggest that these compounds may exhibit fluorescence and could be sensitive to UV light.
The intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl can influence the excited-state dynamics of the molecule. This feature is common in related compounds like methyl salicylate, which is known for its photostability and use in sunscreens. ymdb.ca The excited-state intramolecular proton transfer (ESIPT) is a potential deactivation pathway for absorbed UV energy, which can contribute to the photostability of these compounds.
Derivatives of this compound are investigated for their photophysical properties in the context of materials science. For example, coordination complexes of related ligands are studied for their luminescence, with potential applications in OLEDs and as fluorescent probes. uni-wuerzburg.de The specific absorption and emission wavelengths can be tuned by altering the substituents on the aromatic rings.
Research into the photochemical behavior of these compounds includes studying their UV-Vis absorption and emission spectra, as well as their quantum yields of fluorescence and phosphorescence. These studies are crucial for developing new materials with tailored optical properties.
Analytical Reference Standards and Calibration in Chemical Analysis
In the field of analytical chemistry, well-characterized compounds are essential for the accurate identification and quantification of substances. While this compound itself may not be a widely available primary standard, its analogs and related compounds serve as important reference materials.
For instance, methyl parahydroxybenzoate is available as a European Pharmacopoeia (EP) reference standard. sigmaaldrich.com Such standards are used for the identification and assay of active pharmaceutical ingredients and related substances in drug formulations. Similarly, methyl benzoate is used as an analytical standard in various applications, including the analysis of flavors and fragrances. sigmaaldrich.com
These reference standards are crucial for method validation and quality control in analytical laboratories. They are used to calibrate instruments, such as gas chromatographs (GC) and high-performance liquid chromatographs (HPLC), and to confirm the identity of analytes in complex mixtures. The purity and well-defined properties of these standards ensure the reliability and comparability of analytical results.
The use of a specific isomer like this compound as a reference standard would be relevant in analytical methods aimed at distinguishing it from other isomers, such as in metabolic studies or in the analysis of complex natural product extracts.
Environmental and Advanced Analytical Chemistry Perspectives on Methyl 2 Hydroxy 3 Phenylbenzoate
Environmental Fate and Degradation Pathways of Methyl 2-hydroxy-3-phenylbenzoate
The environmental persistence and transformation of this compound are governed by a combination of hydrolytic, photolytic, and biodegradative processes. While direct studies on this specific compound are not extensively documented, its degradation pathways can be inferred from research on structurally related benzoate (B1203000) esters and phenolic compounds. oieau.frnih.govmdpi.com
Hydrolytic Pathways: The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into 2-hydroxy-3-phenylbenzoic acid and methanol (B129727). The rate of this hydrolysis is significantly influenced by pH and temperature. oieau.fr In alkaline conditions, the hydrolysis of benzoate esters typically follows a bimolecular base-catalyzed acyl-oxygen cleavage (BAc2) mechanism. stackexchange.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. oieau.frstackexchange.com The presence of substituents on the phenyl ring can affect the reaction rate; however, the ortho-hydroxy group in this compound can form an intramolecular hydrogen bond with the ester group, potentially influencing its stability and reactivity.
Kinetic studies on similar compounds, such as methyl salicylate (B1505791), have shown that the hydrolysis rate can be complex, with the observed rate constant sometimes being independent of the hydroxide ion concentration at lower pH ranges, while showing a dependency at higher concentrations. researchgate.net For some sterically hindered esters, an alternative bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group, has been proposed, though this is less common for benzoates. stackexchange.com
Photolytic Degradation: The aromatic rings in this compound suggest a potential for photolytic degradation through the absorption of ultraviolet radiation. This process can lead to the generation of reactive intermediates and subsequent transformation products. For instance, studies on other aromatic compounds have shown that UV radiation can induce cleavage of chemical bonds and the formation of more toxic byproducts. mdpi.com The presence of the hydroxyl group may further influence the photochemical reactivity of the molecule.
Biodegradative Processes: The biodegradation of this compound is expected to be initiated by microbial esterases that hydrolyze the ester bond, yielding phenol (B47542) and benzoate derivatives. nih.gov For example, the fungus Scedosporium apiospermum has been shown to degrade phenylbenzoate by first hydrolyzing it to phenol and benzoate, which are then further catabolized through pathways involving catechol, hydroxyhydroquinone, and protocatechuate. nih.gov The resulting 2-hydroxy-3-phenylbenzoic acid from the initial hydrolysis would likely undergo further microbial degradation, potentially through pathways established for other substituted benzoic acids.
Development of Advanced Analytical Methodologies for Detection and Quantification of this compound in Complex Matrices
The detection and quantification of trace levels of this compound in complex matrices such as environmental samples and food simulants necessitate the development of highly sensitive and selective analytical methods. nih.gov The challenges in analyzing such compounds often lie in their low concentrations and the presence of interfering substances. rsc.org
Advanced analytical strategies often involve a multi-step process including efficient sample extraction, cleanup, and instrumental analysis. Liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane (B109758) is a common technique to isolate the analyte from aqueous matrices. nih.gov The efficiency of the extraction can be enhanced by optimizing parameters such as solvent choice, pH, and the addition of salt.
For compounds that may not be readily detectable or may exhibit poor chromatographic behavior, chemical derivatization can be employed. This involves converting the analyte into a more volatile or easily ionizable form, thereby enhancing its detectability by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.org For instance, the nitro group in some aromatic compounds can be reduced to a more ionizable amino group to improve LC-MS response. rsc.org
The validation of these analytical methods is crucial to ensure their reliability. This typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). nih.gov
Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Separation and Analysis of this compound
Chromatographic techniques are the cornerstone for the separation and analysis of this compound from complex mixtures, offering high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govamazonaws.com For the analysis of this compound, a 5% phenyl methyl siloxane capillary column is often suitable due to its ability to separate a wide range of chemical substances and its stability at high temperatures. nih.gov In GC-MS, the compound is first separated based on its boiling point and interaction with the stationary phase, and then detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern, allowing for highly specific identification and quantification. The use of selected ion monitoring (SIM) mode can significantly improve the sensitivity of the method for trace-level analysis. amazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds. rsc.orgchromatographyonline.com For this compound, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a mass spectrometer would be an effective approach. researchgate.net The separation would be achieved on a C18 column with a mobile phase typically consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as methanol or acetonitrile (B52724). rsc.orgresearchgate.net The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, provides sensitive and selective detection.
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with a UV detector is a more accessible technique for the quantification of aromatic compounds that possess a chromophore. researchgate.net this compound, with its aromatic rings, is expected to have strong UV absorbance, making this a viable method. A typical RP-HPLC method would involve a C18 column and a mobile phase of methanol and water, with detection at a specific wavelength determined from the compound's UV spectrum. researchgate.net While less sensitive and selective than mass spectrometry, HPLC-UV can be a robust and cost-effective method for routine analysis. chromatographyonline.comresearchgate.net
Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound
| Parameter | GC-MS | HPLC-UV/MS |
| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium | Methanol/Water or Acetonitrile/Water gradient |
| Oven/Column Temperature | Temperature programmed (e.g., 100°C to 280°C) | Isothermal or gradient (e.g., 40°C) |
| Detector | Mass Spectrometer (Electron Ionization) | UV-Vis or Mass Spectrometer (ESI) |
| Injection Volume | 1 µL (split/splitless) | 10-20 µL |
| Typical Retention Time | Dependent on temperature program | Dependent on mobile phase composition |
| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | UV wavelength (e.g., 254 nm) / MRM or Full Scan |
This table presents typical starting conditions and is for illustrative purposes. Method optimization would be required for specific applications.
Spectrophotometric and Electrochemical Methods for this compound Determination
Beyond chromatographic techniques, spectrophotometric and electrochemical methods offer alternative approaches for the determination of this compound.
Spectrophotometric Methods: UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound in solutions where it is the primary absorbing species. The method relies on Beer-Lambert's law, where the absorbance of the analyte is directly proportional to its concentration. The presence of the phenolic hydroxyl group and the biphenyl (B1667301) system would likely result in a distinct UV absorption spectrum. Kinetic studies of the hydrolysis of similar esters have utilized spectrophotometry to monitor the reaction progress by observing changes in the absorption spectra over time. researchgate.net However, in complex matrices, the lack of selectivity is a major limitation, as other compounds may absorb at the same wavelength.
Electrochemical Methods: Electrochemical techniques, such as voltammetry, could potentially be developed for the determination of this compound. The phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential. This would form the basis for a quantitative method. The position of the phenyl group might influence the oxidation potential. While these methods can be highly sensitive, portable, and cost-effective, they can also be susceptible to interference from other electroactive species present in the sample matrix. To enhance selectivity and sensitivity, chemically modified electrodes could be developed.
Table 2: Summary of Potential Non-Chromatographic Analytical Methods
| Method | Principle | Potential Advantages | Potential Limitations |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, cost-effective. | Low selectivity, susceptible to interference from other absorbing compounds. |
| Electrochemical Methods | Measurement of the current resulting from the oxidation or reduction of the analyte. | High sensitivity, portability, low cost. | Susceptible to interference from other electroactive species. |
Future Directions and Emerging Research Avenues for Methyl 2 Hydroxy 3 Phenylbenzoate
Exploration of Novel and Highly Efficient Synthetic Pathways for Methyl 2-hydroxy-3-phenylbenzoate
The generation of the 3-phenyl-2-hydroxy-benzoate core is central to the compound's availability for further study. While classical methods may exist, modern organic synthesis focuses on efficiency, selectivity, and atom economy. Emerging research is geared towards palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.
A particularly promising and novel approach is the Suzuki-Miyaura cross-coupling reaction. harvard.edulibretexts.org This method would theoretically involve the coupling of a substituted salicylate (B1505791) ester with an arylboronic acid. The most logical pathway involves the reaction between methyl 2-hydroxy-3-bromobenzoate and phenylboronic acid. This strategy offers a direct and modular route to the target compound, allowing for variations in the phenyl group if different boronic acids are used. Key to the success of this pathway is the optimization of reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent system, to maximize yield and purity. libretexts.org
Table 1: Proposed Suzuki-Miyaura Synthesis Pathway
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| Methyl 2-hydroxy-3-bromobenzoate | Phenylboronic acid | Pd(OAc)2 + Ligand (e.g., PPh3, SPhos) | K2CO3 or Cs2CO3 | Toluene/Water or Dioxane/Water | This compound |
Future research will likely focus on refining this catalytic system to achieve lower catalyst loadings, milder reaction conditions, and higher turnover numbers, making the synthesis more cost-effective and environmentally friendly. libretexts.org
Discovery of New Reactivity Patterns and Chemical Transformations of this compound
The chemical character of this compound is dictated by its three primary functional regions: the phenolic hydroxyl group, the methyl ester, and the biphenyl (B1667301) aromatic system. Each of these sites offers opportunities for unique chemical transformations.
Reactions at the Hydroxyl and Ester Groups: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to produce a variety of ether and ester derivatives. The methyl ester can be readily hydrolyzed under basic conditions to yield 3-phenylsalicylic acid, a compound with its own set of applications, or converted into amides via aminolysis. nih.govmiracosta.edu
Transformations of the Aromatic Core: The biphenyl scaffold itself presents intriguing possibilities. Research on related [1,1'-biphenyl]-2-ols has shown that they can undergo palladium-catalyzed, hydroxyl-directed C(sp²)–H hydroxylation. rsc.org Applying this methodology to this compound could lead to the synthesis of novel dihydroxy-terphenyl derivatives. Furthermore, the aromatic rings are susceptible to electrophilic substitution reactions like nitration or halogenation. The nitration of the parent methyl salicylate molecule is a known process, suggesting that similar reactions could yield nitro-derivatives of the title compound, which are valuable intermediates in their own right. nih.govresearchgate.net A significant transformation would be an intramolecular C-O bond formation via oxidative cyclization to yield substituted dibenzofuran (B1670420) derivatives, a core structure found in many natural products and functional materials. rsc.org
Table 2: Potential Chemical Transformations
| Reactive Site | Reaction Type | Typical Reagents | Potential Product Class |
|---|---|---|---|
| Phenolic -OH | Hydrolysis | Aqueous NaOH, then H+ | Carboxylic Acids (3-Phenylsalicylic acid) |
| Ester -COOCH3 | Aminolysis | R2NH | Amides |
| Biphenyl Core | Directed C-H Hydroxylation | Pd(II) catalyst, tBuOOH | Dihydroxy-terphenyl derivatives |
| Biphenyl Core | Electrophilic Nitration | HNO3/H2SO4 | Nitro-substituted biphenyls |
| Biphenyl Core | Intramolecular Cyclization | Oxidizing Agent (e.g., Pd(OAc)2) | Dibenzofuran derivatives |
Expanding the Scope of Applications of this compound in Diverse Chemical Disciplines
Given its structure, this compound is best viewed as a versatile building block for creating more complex and high-value molecules. Its applications are therefore intrinsically linked to the fields that can utilize its derivatives.
In synthetic organic chemistry , it serves as a key intermediate. For example, its conversion to 3-phenylsalicylic acid provides access to compounds with documented antibacterial properties. chemicalbook.com The ability to generate substituted dibenzofurans from this precursor opens up pathways to materials with specific electronic or photophysical properties. Furthermore, the biphenyl-2-ol motif is a privileged scaffold for developing chiral ligands used in asymmetric catalysis, suggesting that derivatives of this compound could be tailored for use in synthesizing enantiomerically pure compounds.
Interdisciplinary Research Integrating this compound with Other Scientific Fields
The true potential of this compound is realized when its chemistry is applied to solve problems in other scientific disciplines.
Medicinal Chemistry: The biphenyl moiety is a well-established structural motif in drug discovery. For instance, biphenyl sulfonamides have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov this compound provides a platform from which new libraries of biphenyl derivatives can be synthesized and screened for a wide range of biological activities. The salicylate portion of the molecule is also a classic pharmacophore, and its combination with the biphenyl structure could lead to compounds with novel therapeutic profiles.
Materials Science: Biphenyl derivatives are fundamental components in the design of liquid crystals and advanced optical materials. researchgate.net Research has demonstrated that biphenyl-containing fluorophores can be used for the sensitive detection of nitroaromatic explosives. mdpi.com By functionalizing the core structure of this compound, it is conceivable to develop new fluorescent sensors, organic light-emitting diode (OLED) materials, or liquid crystalline phases with unique properties derived from the specific substitution pattern.
Computational Chemistry: As new synthetic pathways and reactions are explored, computational studies will play a vital role in predicting reactivity, understanding reaction mechanisms, and designing new molecules with targeted properties. Density Functional Theory (DFT) calculations can help elucidate the electronic structure and predict the photophysical properties of new materials derived from this compound before they are synthesized in the lab.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 2-hydroxy-3-phenylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 2-hydroxy-3-phenylbenzoic acid with methanol under acidic catalysis. Optimization involves controlling stoichiometric ratios (e.g., 1:1.15 molar ratio of acid to methylating agent) and using bases like DIPEA (N,N-diisopropylethylamine) to neutralize byproducts. Stepwise temperature control (e.g., 35°C for 26 hours) and purification via precipitation with low-polarity solvents (e.g., LP solvent) are critical to achieving >95% purity .
Q. What analytical techniques are essential for validating the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : High-Performance Liquid Chromatography (HPLC) with reference standards (e.g., >95.0% GC purity criteria) to assess impurities .
- Spectroscopy : ¹H/¹³C NMR to confirm ester and aromatic proton environments, complemented by FT-IR for hydroxyl and carbonyl group identification.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., C₁₄H₁₂O₃; exact mass 228.0786) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
- Emergency Measures : Immediate eye washing and emergency showers for skin/eye contact. Contaminated clothing must be removed and professionally decontaminated .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?
- Methodological Answer : The ortho-hydroxyl group introduces steric hindrance, slowing nucleophilic attacks on the ester carbonyl. Electronic effects from the phenyl ring stabilize intermediates via resonance. Computational modeling (e.g., DFT calculations) can predict reaction pathways, while experimental validation requires kinetic studies under varying temperatures and catalysts .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, spectral data)?
- Methodological Answer :
- Literature Review : Cross-reference peer-reviewed databases (e.g., Acta Crystallographica for structural data) to identify consensus values .
- Reproducibility Tests : Replicate synthesis/purification methods from conflicting studies and characterize the compound using standardized protocols (e.g., USP/EP reference standards) .
- Advanced Characterization : Single-crystal X-ray diffraction to resolve ambiguities in molecular geometry .
Q. What strategies are effective for studying the pH-dependent stability of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates via HPLC at controlled pH levels (e.g., 1–13) and temperatures (25–60°C).
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the ester group) to track hydrolysis pathways.
- Computational Modeling : Molecular dynamics simulations to predict hydrolysis susceptibility under physiological conditions .
Q. How can this compound be functionalized to explore structure-activity relationships (SAR) in drug discovery?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or benzoate positions via Suzuki coupling or nucleophilic aromatic substitution.
- Biological Assays : Screen derivatives for bioactivity using in vitro models (e.g., enzyme inhibition assays) and correlate results with electronic parameters (Hammett constants) .
Key Research Challenges and Solutions
- Contradiction in Synthetic Yields : Variations may arise from incomplete purification or side reactions. Solution: Optimize work-up procedures (e.g., solvent polarity adjustments) and monitor reactions via TLC .
- Spectral Data Mismatches : Ensure deuterated solvents are moisture-free and calibrate instruments with internal standards (e.g., TMS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
